molecular formula C7H6F3NO B13948328 2-((Trifluoromethyl)amino)phenol

2-((Trifluoromethyl)amino)phenol

Cat. No.: B13948328
M. Wt: 177.12 g/mol
InChI Key: RGIUICXQAQRZHD-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)amino)phenol is an aminophenol derivative featuring a trifluoromethyl (-CF₃) group attached to the amino (-NH-) substituent at the ortho position of the phenol ring. This compound combines the electron-withdrawing effects of the -CF₃ group with the nucleophilic and hydrogen-bonding capabilities of the phenolic -OH and amino groups.

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

2-(trifluoromethylamino)phenol

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,11-12H

InChI Key

RGIUICXQAQRZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trifluoromethyl)amino)phenol can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with trifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using sodium hydride as a base and dimethylformamide (DMF) as a solvent, under an argon atmosphere at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 2-((Trifluoromethyl)amino)phenol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Trifluoromethyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-((Trifluoromethyl)amino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Trifluoromethyl)amino)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and binding affinity to biological targets. For instance, it can inhibit specific enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects and Geometry

The structural diversity of trifluoromethyl-substituted phenol derivatives arises from variations in substituent positions and functional groups:

Table 1: Structural Features of Selected Compounds
Compound Name Substituents Functional Groups Intramolecular H-Bond Reference
2-((Trifluoromethyl)amino)phenol (Target) -NH-CF₃ at position 2 Amino, Trifluoromethyl Likely O-H···N N/A
3-((4-Iodophenyl)amino)-2,6-dinitro-4-(trifluoromethyl)phenol -NH-(4-Iodophenyl), -NO₂ at 2,6; -CF₃ at 4 Amino, Nitro, Trifluoromethyl Not specified
2-Methyl-6-[2-(trifluoromethyl)phenyl-iminomethyl]phenol Schiff base (imine) with -CF₃ phenyl Imine, Trifluoromethyl O-H···N (S(6) ring)
2-[2-Amino-6-(trifluoromethyl)pyrimidine-4-yl]phenol Pyrimidine ring with -CF₃ and amino Amino, Trifluoromethyl Not specified

Key Observations :

  • Schiff Bases: Compounds like 2-Methyl-6-[2-(trifluoromethyl)phenyl-iminomethyl]phenol adopt a phenol-imine tautomer stabilized by an intramolecular O-H···N hydrogen bond, forming an S(6) ring . Dihedral angles between aromatic rings in such structures range from 5.00° to 47.62°, influencing planarity and π-conjugation .
  • Nitro Derivatives: The presence of nitro (-NO₂) groups (e.g., in 3-((4-Iodophenyl)amino)-2,6-dinitro-4-(trifluoromethyl)phenol) introduces strong electron-withdrawing effects, enhancing acidity and altering reactivity .

Physicochemical Properties

Acidity and Electronic Effects

The -CF₃ group is a strong electron-withdrawing substituent, which increases the acidity of phenolic -OH groups. For example:

  • 2-(Trifluoromethyl)phenol (CAS 444-30-4) has a lower pKa compared to unsubstituted phenol due to the -CF₃ group’s inductive effect .
  • Nitro-Substituted Derivatives: Compounds with nitro groups (e.g., 2,6-dinitro substitution in ) exhibit even greater acidity due to the combined electron-withdrawing effects of -NO₂ and -CF₃ .

Thermal and Solubility Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) Boiling Point (K) Solubility (Inference)
2-(Trifluoromethyl)phenol 162.11 420–421 Moderate in polar solvents
3-((4-Iodophenyl)amino)-2,6-dinitro-4-(trifluoromethyl)phenol ~450 (estimated) Not available Low (due to nitro groups)
2-Methyl-6-[2-(trifluoromethyl)phenyl-iminomethyl]phenol 283.27 Not available Moderate (H-bonding)

Reactivity Trends

  • Hydrogen Bonding : Intramolecular O-H···N bonds in Schiff bases enhance stability and influence tautomeric equilibria .
  • Electrophilic Substitution: The -CF₃ group directs electrophilic attacks to meta/para positions, while amino groups activate the ring for further functionalization.

Pesticidal and Agrochemical Uses

  • Nitro-Substituted Compounds: Derivatives like 3-((4-Iodophenyl)amino)-2,6-dinitro-4-(trifluoromethyl)phenol are evaluated in insecticide trials, leveraging their electron-deficient aromatic systems for bioactivity .
  • Degradation Products: 2-Nitro-4-(trifluoromethyl)phenol (a metabolite of pesticides) highlights environmental persistence and breakdown pathways .

Coordination Chemistry and Bioactivity

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